N1-(4-fluorobenzyl)-N2-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)oxalamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

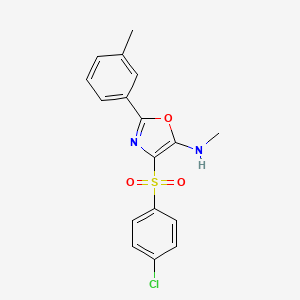

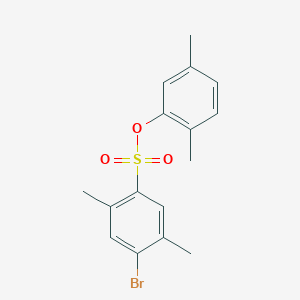

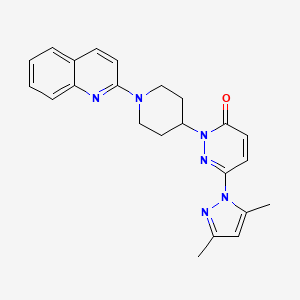

“N1-(4-fluorobenzyl)-N2-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)oxalamide” is a complex organic compound. It contains an indole group, which is a molecule consisting of a benzene ring fused to a pyrrole ring. Indole derivatives have been found in many important synthetic drug molecules and have shown various biological activities .

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple functional groups. The indole group is aromatic in nature, which means it has a ring of atoms that contains a delocalized cloud of electrons . The fluorobenzyl group would add polarity to the molecule, and the oxalamide group would likely be involved in hydrogen bonding.Scientific Research Applications

Neuroprotective Applications

YM-244769 and Neuroprotection : YM-244769 is a novel potent Na+/Ca2+ exchange (NCX) inhibitor, displaying selective inhibition of NCX3 over NCX1 and NCX2. This compound has demonstrated neuroprotective effects against hypoxia/reoxygenation-induced cell damage in SH-SY5Y neuronal cells. The study indicates therapeutic potential for NCX3 inhibition in neuroprotection, highlighting a specific application area for compounds affecting calcium exchange in neurons (Iwamoto & Kita, 2006).

Anticancer Applications

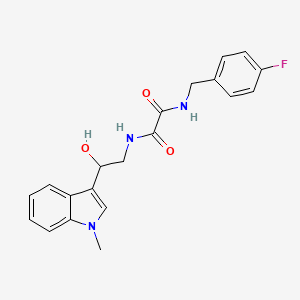

Ethyl 9-(2-fluorobenzyl)-1-phenyl-9H-pyrido[3,4-b]indole-3-carboxylate and Cancer : This compound, synthesized from L-tryptophan, demonstrated promising in vitro anticancer activity against human chronic myelogenous leukemia (CML) K562 cell line with a low IC50 value, suggesting potential development for anticancer activity. This highlights the investigation of indole derivatives in cancer research, potentially related to the research interest in N1-(4-fluorobenzyl)-N2-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)oxalamide (Mohideen et al., 2017).

Anticholinesterase Activity

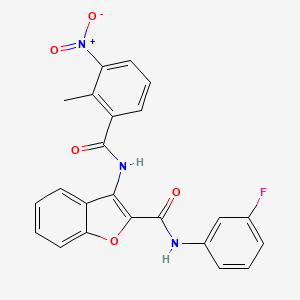

Coumarin-3-carboxamides Bearing Tryptamine Moiety : A study synthesized N-(2-(1H-indol-3-yl)ethyl)-2-oxo-2H-chromene-3-carboxamides and tested them against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). The study identified compounds with significant AChE inhibitory activity, indicating applications in treating conditions like Alzheimer's disease. This research suggests interest in indole derivatives for neurological health applications (Ghanei-Nasab et al., 2016).

Selective COX-2 Inhibition

JTE-522 as COX-2 Inhibitor : Introduction of a fluorine atom into 4-(4-cycloalkyl/aryl-oxazol-5-yl)benzenesulfonamide derivatives enhanced COX-2 selectivity, leading to the identification of JTE-522, a potent, highly selective, and orally active COX-2 inhibitor. This research demonstrates the modification of chemical structures to achieve desired pharmacological profiles, relevant to designing anti-inflammatory drugs (Hashimoto et al., 2002).

Future Directions

Indole derivatives have been found to have various biological activities, which has created interest among researchers to synthesize a variety of indole derivatives . Therefore, compounds like “N1-(4-fluorobenzyl)-N2-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)oxalamide” could potentially be of interest in future research.

properties

IUPAC Name |

N-[(4-fluorophenyl)methyl]-N'-[2-hydroxy-2-(1-methylindol-3-yl)ethyl]oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20FN3O3/c1-24-12-16(15-4-2-3-5-17(15)24)18(25)11-23-20(27)19(26)22-10-13-6-8-14(21)9-7-13/h2-9,12,18,25H,10-11H2,1H3,(H,22,26)(H,23,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROULHDWEOQGFRY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C2=CC=CC=C21)C(CNC(=O)C(=O)NCC3=CC=C(C=C3)F)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20FN3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-butyl-N-(2-(2,3-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclohexanecarboxamide](/img/structure/B2997692.png)

![3-benzamido-N-[(4-chlorophenyl)methyl]thiophene-2-carboxamide](/img/structure/B2997694.png)

![3-Fluoro-4-methoxy-N-[1-[4-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl]benzamide](/img/structure/B2997696.png)

![2-(benzo[4,5]thiazolo[2,3-c][1,2,4]triazol-3-ylthio)-1-(1-cyclohexyl-2,5-dimethyl-1H-pyrrol-3-yl)ethanone](/img/structure/B2997699.png)

![2-(2-((2-Methyl-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-yl)amino)ethoxy)ethanol](/img/structure/B2997712.png)